1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
CAS No.: 1250282-04-2
Cat. No.: VC2699371
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250282-04-2 |
|---|---|
| Molecular Formula | C7H7N5 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 2-pyridin-4-yl-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) |
| Standard InChI Key | WFOLSHXLQIAOMZ-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1N2C(=NC=N2)N |
| Canonical SMILES | C1=CN=CC=C1N2C(=NC=N2)N |
Introduction
Structural Characterization
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine belongs to the class of triazoles, which are five-membered heterocyclic rings containing three nitrogen atoms. This specific compound features a pyridin-4-yl group attached to the triazole ring and an amino group at the 5-position . The molecular structure combines the electron-rich triazole heterocycle with the pyridine ring system, creating a compound with interesting electronic and chemical properties.
The compound is also known by several synonyms including 2-pyridin-4-yl-1,2,4-triazol-3-amine and 1H-1,2,4-Triazol-5-amine, 1-(4-pyridinyl)- . These alternative names reflect different naming conventions in chemical nomenclature but refer to the same molecular entity. The standard unique identifier for this compound, its CAS registry number, is 1250282-04-2, which can be used to unambiguously identify it in chemical databases .
Structural Identifiers and Representations
The compound can be represented through various chemical notations, which are essential for database searching and structural identification:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-pyridin-4-yl-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) |
| Standard InChIKey | WFOLSHXLQIAOMZ-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1N2C(=NC=N2)N |
| PubChem Compound ID | 62677332 |
The structural formula illustrates the connectivity of atoms within the molecule, highlighting the pyridine ring connected to the triazole core and the amino substituent . This spatial arrangement contributes to the compound's chemical behavior and potential intermolecular interactions.
Physical and Chemical Properties
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine possesses specific physicochemical properties that influence its behavior in various applications. These properties are crucial for understanding its potential uses in research and development contexts.
Basic Physicochemical Parameters
The fundamental physical and chemical properties of the compound are summarized in the following table:
| Property | Value | Status |
|---|---|---|
| Molecular Formula | C7H7N5 | Determined |
| Molar Mass | 161.16 g/mol | Determined |
| Density | 1.46±0.1 g/cm³ | Predicted |
| Boiling Point | 427.2±47.0 °C | Predicted |
| pKa | 2.32±0.50 | Predicted |
The compound has a relatively low molecular weight compared to many pharmaceutical compounds, which might contribute favorably to its drug-like properties if considered for medicinal applications . The predicted high boiling point suggests strong intermolecular forces, likely hydrogen bonding involving the amino group and nitrogen atoms in the triazole and pyridine rings.
Salt Forms
The hydrochloride salt of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is also available, with a molecular formula of C7H8ClN5 and a molecular weight of 197.62 g/mol . Salt formation is a common strategy to enhance solubility or stability of compounds, particularly for pharmaceutical applications. The hydrochloride salt likely exhibits improved water solubility compared to the free base form, which could be advantageous for certain applications requiring aqueous dissolution.
Analytical Detection and Characterization
Various analytical techniques can be employed to detect and characterize 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, providing essential information for research and quality control purposes.
Mass Spectrometry
Mass spectrometry is a powerful technique for the identification and structural confirmation of this compound. The predicted collision cross-section data for various adducts of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine are available and can be utilized for its detection and quantification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.07742 | 131.0 |
| [M+Na]+ | 184.05936 | 144.2 |
| [M+NH4]+ | 179.10396 | 138.4 |
| [M+K]+ | 200.03330 | 140.4 |
| [M-H]- | 160.06286 | 133.0 |
| [M+Na-2H]- | 182.04481 | 139.9 |
| [M]+ | 161.06959 | 133.2 |
| [M]- | 161.07069 | 133.2 |
Related Compounds and Derivatives
Several compounds structurally related to 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine have been synthesized and studied, providing context for understanding this specific molecule's potential behavior and applications.
Structural Analogs
The search results mention several structural analogs, including:
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N-(5-amino-1H-1,2,4-triazol-3-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, which incorporates a more complex substitution pattern including a sulfonamide group and a piperazine ring with a fluorophenyl substituent
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N-(5-amino-1H-1,2,4-triazol-3-yl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, another derivative with a dichlorophenyl-substituted piperazine moiety
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Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine compounds, which replace the triazole ring with a thiadiazole and incorporate two pyridine rings instead of one
These related compounds demonstrate the structural diversity that can be achieved by modifying the core heterocycle or introducing additional functional groups, potentially leading to varied biological activities and physicochemical properties.
Salt Forms and Modifications
As previously mentioned, the hydrochloride salt of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is also available . Salt formation is a common approach to modifying the properties of organic compounds, particularly to enhance solubility or stability for specific applications. The hydrochloride salt likely exhibits different solubility characteristics and possibly altered biological activity compared to the free base form.
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